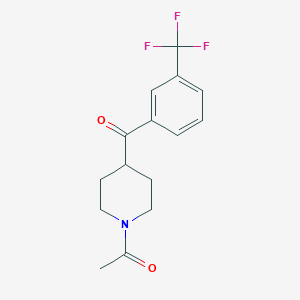

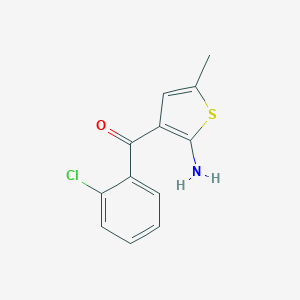

甲苯酮,(2-氨基-5-甲基-3-噻吩基)(2-氯苯基)-

描述

Synthesis Analysis

The synthesis of compounds similar to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" involves multi-step chemical reactions. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system, showcasing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives through nucleophilic addition reactions (Pouzet et al., 1998).

Molecular Structure Analysis

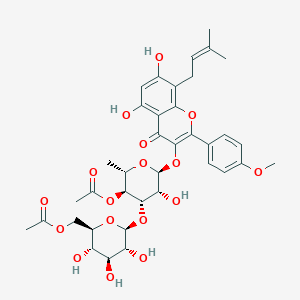

The molecular structure of compounds related to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" has been extensively studied using various spectroscopic and X-ray diffraction methods. For instance, the crystal and molecular structure analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone reveals intermolecular hydrogen bonding, indicating the importance of such bonds in the structural stability of these compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" derivatives can lead to a variety of products depending on the reaction conditions. For example, a study on the synthesis and reactivity of similar compounds demonstrated the potential for creating a range of derivatives through nucleophilic addition reactions, highlighting the versatility of these methanone compounds in chemical synthesis (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of compounds related to "Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-" include their solubility, melting point, and crystal structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions, as well as for the development of new materials and drugs.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity with different nucleophiles and stability under various conditions, are essential for their application in synthetic chemistry and pharmaceutical development. Studies have shown that the electronic structure, including HOMO-LUMO gaps, plays a significant role in determining the reactivity and stability of these compounds (Shahana & Yardily, 2020).

科学研究应用

代谢和毒理学意义

- 药物代谢:研究强调了药物代谢的复杂性,包括肝酶在美沙酮等药物的代谢途径中的作用。这对旨在达到有效血药浓度的个性化治疗有影响,突显了了解药物代谢和反应的个体差异性的重要性 (Dinis-Oliveira, 2016).

环境影响

- 有机氯化合物:与目标化合物具有氯苯基基团的氯酚的环境影响已得到广泛的审查。这些化合物对哺乳动物和水生生物表现出中等的毒性,它们在环境中的持久性因条件而异。这突出了在处理氯代有机化合物时必要的生态考虑 (Krijgsheld & Gen, 1986).

甲醇合成

- 甲醇作为一种资源:探索利用甲烷生产有价值的产品,包括甲醇。甲醇被认为是一种燃烧清洁的燃料,具有多种应用,这表明研究高效合成方法与能源应用中类似化合物的操作有关 (Strong, Xie, & Clarke, 2015).

作用机制

Target of Action

The compound “Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-” is a derivative of thiazole . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may contribute to the compound’s interaction with its targets.

Biochemical Pathways

For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

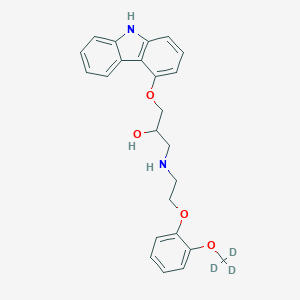

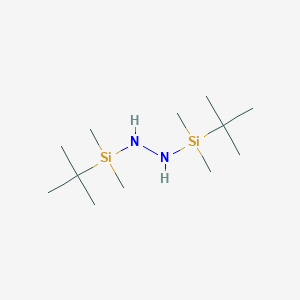

(2-amino-5-methylthiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-7-6-9(12(14)16-7)11(15)8-4-2-3-5-10(8)13/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXVJJAAUSIJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648109 | |

| Record name | (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- | |

CAS RN |

50508-57-1 | |

| Record name | (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)